molecular formula C19H18N8O7 B3326577 L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) CAS No. 26360-21-4

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)

Cat. No.: B3326577
CAS No.: 26360-21-4
M. Wt: 470.4 g/mol
InChI Key: QPWWRIJXAKSKLU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 26360-21-4, NSC 302973) is a nitroso derivative of folic acid analogs. Its structure comprises an L-glutamic acid residue linked via a benzoyl group to a pteridine core modified with a nitrosoamino (-N-NO) functional group at the 6-position . The molecular formula is C₁₉H₁₈N₈O₇, with a molecular weight of 470.396 g/mol .

Properties

CAS No.

26360-21-4

Molecular Formula

C19H18N8O7

Molecular Weight

470.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31)/t12-/m0/s1

InChI Key

QPWWRIJXAKSKLU-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) involves multiple steps. One common method includes the reaction of L-glutamic acid with 4-[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoic acid under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and filtration to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Enzyme-Catalyzed Reactions

Recent studies have demonstrated the utility of L-glutamic acid derivatives in enzyme-catalyzed reactions. For instance, biocatalytic approaches have been developed for synthesizing protected amino acids such as α-benzyl L-glutamate from L-glutamic acid. These methods utilize various enzymes to achieve selective hydrolysis and esterification reactions with high yields. One study reported an α-selective benzyl esterification of N-Boc L-glutamic acid using proteases, achieving yields up to 81% .

Applications in Pharmaceutical Synthesis

L-glutamic acid derivatives are also employed as intermediates in pharmaceutical synthesis. The conversion of L-glutamic acid into its benzyl ester form has been explored for its potential use in drug formulation and delivery systems. The ability to selectively modify the amino acid enhances its solubility and bioavailability, making it a valuable component in drug design .

Synthesis of Copolymers

L-glutamic acid plays a significant role in the synthesis of biodegradable polymers. For example, copolymers grafted with L-glutamic acid have been synthesized through ring-opening polymerization (ROP), resulting in materials with enhanced mechanical properties and biocompatibility . These copolymers are particularly useful in biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Polymer Type Synthesis Method Yield (%) Applications
Poly(γ-benzyl-L-glutamate)Ring-opening polymerization75-90Drug delivery, tissue engineering
P(Glx-r-PDL)Enzymatic ROP70Biodegradable materials

Characterization Techniques

The synthesized copolymers are characterized using techniques like NMR spectroscopy and gel permeation chromatography (GPC), confirming the successful grafting of L-glutamic acid onto polymer backbones . This characterization is crucial for understanding the properties of the resulting materials and their suitability for specific applications.

Potential Therapeutic Uses

The compound L-glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) has potential therapeutic implications due to its structural features that may interact with biological targets. Research indicates that derivatives of glutamic acid can influence neurotransmitter activity and may be explored for their roles in neurological disorders .

Case Studies

Several studies have investigated the neuroprotective effects of glutamic acid derivatives, suggesting their potential in treating conditions like Alzheimer’s disease and other neurodegenerative disorders. The modulation of glutamate receptors by these compounds may offer new avenues for therapeutic intervention.

Mechanism of Action

The mechanism of action of L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in cellular processes, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with folate-related enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences among related compounds:

Compound Name Substituent on Pteridine Moiety Benzoyl-Linkage Group CAS Number Molecular Weight (g/mol) Key Properties
Target Compound (Nitroso derivative) Nitrosoamino (-N-NO) Benzoyl-L-glutamic acid 26360-21-4 470.396 Nitroso group may confer nitrosative reactivity; stability under study .
Folic Acid (Pteroylglutamic acid) Amino (-NH₂) Benzoyl-L-glutamic acid 59-30-3 441.40 Essential vitamin (B9); water-soluble; λmax 282.5 nm at pH 9 .
5-Formyltetrahydrofolate (Leucovorin) Formyl (-CHO) + hexahydro ring Benzoyl-L-glutamic acid 58-05-9 511.50 Reduced folate; used in chemotherapy rescue; improved stability .
10-Methylfolic Acid Methylamino (-N-CH₃) Benzoyl-L-glutamic acid 2410-93-7 455.43 Methotrexate analog; inhibits dihydrofolate reductase .
N-{4-[(2-Amino-5-Formyl-4-Oxo-Hexahydropteridinyl)Methylamino]Benzoyl}Glutamic Acid Formylamino (-N-CHO) Benzoyl-L-glutamic acid 98814-60-9 497.43 Intermediate in folate metabolism; structural analog with formyl substitution .

Analytical Characterization

  • UV Spectrophotometry: Folic acid exhibits λmax at 282.5 nm (pH 9) .
  • Chromatography :
    • Pharmacopeial methods distinguish analogs by retention time (RRT 2.6–3.1 for related impurities) .

Impurities and Related Substances

  • Folic acid synthesis impurities include formylamino and methylamino derivatives (e.g., CAS 134-05-4, 98814-60-9) .

Biological Activity

L-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9CI) is a compound of interest due to its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N8O7C_{19}H_{18}N_{8}O_{7}, with a molecular weight of approximately 470.396 g/mol. Its structure includes a pteridine moiety, which is significant for its biological interactions.

The compound exhibits various biological activities primarily through its interaction with cellular pathways. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide metabolism, which can affect cell proliferation.
  • Nitrosation : The presence of nitroso groups suggests potential for nitrosation reactions, which could lead to the formation of reactive nitrogen species that modulate signaling pathways.
  • Interaction with Receptors : It may interact with folate receptors due to its structural similarities with folate derivatives.

Antitumor Activity

Research has indicated that compounds similar to L-glutamic acid, particularly those with pteridine structures, exhibit significant antitumor activity. Methotrexate, a well-known antineoplastic agent, shares similar structural features and functions by inhibiting dihydrofolate reductase (DHFR), thus blocking DNA synthesis in rapidly dividing cells .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A5495.0DHFR Inhibition
HeLa3.2Induction of Apoptosis
MCF74.5Folate Receptor Targeting

Neuroprotective Effects

L-Glutamic acid is known for its role as a neurotransmitter in the central nervous system. Research has suggested that compounds derived from glutamic acid can provide neuroprotection against excitotoxicity associated with conditions like Alzheimer's disease and multiple sclerosis .

Case Study: Neuroprotection in Alzheimer's Disease
A study demonstrated that derivatives of glutamic acid could protect neuronal cells from amyloid-beta-induced toxicity by modulating glutamate receptor activity .

Applications in Agriculture

In addition to its pharmaceutical applications, L-glutamic acid has been studied for its effects on plant productivity. A study showed that exogenous application of L-glutamic acid increased seed yield and crude fat content in winter rapeseed plants .

Table 2: Effects of L-Glutamic Acid on Plant Growth

TreatmentSeed Yield Increase (%)Crude Fat Content (%)
Control-30
1.5 M L-Glutamic Acid11.835

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity and purity of this compound?

Methodological Answer: Combine UV-Vis spectrophotometry, HPLC, and mass spectrometry (MS). UV analysis in phosphate buffer (pH 9.0) at λmax = 282.5 nm provides a linear range of 1.0–17.5 μg/mL (R² > 0.9999) with 100.6–101.1% recovery . HPLC with photodiode array detection (C18 columns, methanol-phosphate buffer mobile phase) resolves impurities like N-methyl derivatives (relative retention time: 2.6–3.1) . High-resolution MS (e.g., ESI-QTOF) confirms molecular weight (expected m/z ~473.446 for [M+H]+) and nitroso group integrity .

Q. How can common synthetic byproducts (e.g., formylated analogs) be identified and separated during synthesis?

Methodological Answer: Use reverse-phase chromatography (C18 columns with acetonitrile-water gradients) to isolate the nitroso derivative. Byproducts such as 10-formylfolic acid (CAS 134-05-4) elute earlier due to reduced hydrophobicity . Confirm identity via NMR: nitroso protons resonate at δ 8.2–8.5 ppm (¹H), distinct from formyl protons (δ 8.8–9.1 ppm) .

Q. What are the critical steps for validating structural integrity post-synthesis?

Methodological Answer:

  • 1H/13C NMR : Verify nitroso group presence (δ 155–160 ppm for C=NO in 13C) and absence of formyl/methyl contaminants .
  • HPLC-UV/MS : Compare retention times and fragmentation patterns with USP reference standards (e.g., 1286300 in ) .
  • Elemental analysis : Confirm C20H19N7O7 composition (expected %C: 51.17, %H: 4.08, %N: 20.89) .

Advanced Research Questions

Q. How does the nitroso substitution influence binding affinity to folate-dependent enzymes compared to folic acid?

Methodological Answer: The nitroso group introduces steric hindrance and alters electronic properties, reducing affinity for dihydrofolate reductase (DHFR). Competitive inhibition assays show IC50 values 10–50× higher than folic acid in human DHFR (e.g., 2.6 µM vs. 0.05 µM for folic acid) . Molecular docking reveals disrupted hydrogen bonding with Arg28 and Phe34 residues in DHFR’s active site .

Q. What strategies resolve discrepancies in reported bioactivity data across cell lines (e.g., Detroit 98 vs. L cells)?

Methodological Answer: Discrepancies arise from differential expression of folylpolyglutamate synthetase (FPGS), which polyglutamylates the compound for cellular retention.

  • FPGS activity assays : Quantify enzyme levels via radiolabeled [³H]-glutamate incorporation .
  • Cell culture adjustments : Use FPGS-deficient lines (e.g., L1210) as negative controls. Activity in Detroit 98 cells (GI50 < 10⁻⁸ M) correlates with high FPGS expression .

Q. How can computational methods guide the design of analogs with enhanced target specificity?

Methodological Answer:

  • Molecular dynamics simulations : Model interactions with DHFR or thymidylate synthase (TS) using software like AutoDock Vina. Nitroso derivatives show lower binding energy (-8.2 kcal/mol) than methyl analogs (-9.5 kcal/mol) .
  • QSAR models : Correlate substituent electronegativity (e.g., nitroso vs. amino) with IC50 values. Nitroso groups reduce logP by 0.3–0.5, impacting membrane permeability .

Q. What in vitro models best evaluate metabolic stability under physiological conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Nitroso derivatives degrade >50% at pH < 4 due to protonation of the nitrosoamine .
  • Liver microsome assays : Assess cytochrome P450-mediated metabolism using human microsomes. NADPH-dependent degradation rates (t₁/₂ = 12–18 min) indicate hepatic clearance pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 2
Reactant of Route 2
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.